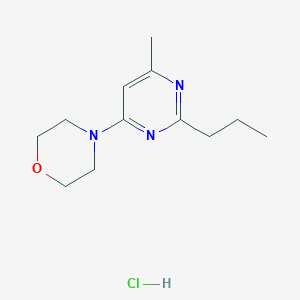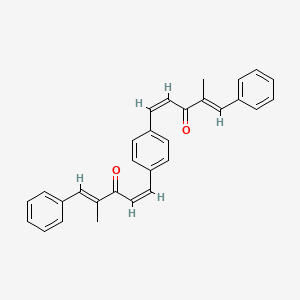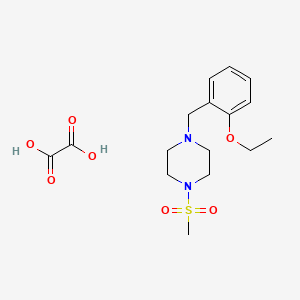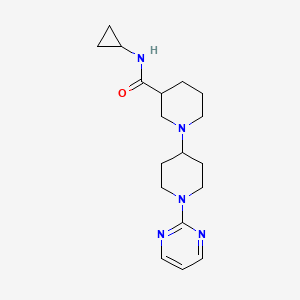
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that belongs to the class of triazole-containing benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition by N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have potential therapeutic applications in the treatment of a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in the regulation of neurotransmitter levels in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are known to be involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of key enzymes involved in neurotransmitter regulation, as well as the modulation of neuronal activity in the brain. It has also been shown to have potential anti-inflammatory and antioxidant effects, which may have therapeutic applications in the treatment of a range of inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its potential as a research tool for the study of neurological disorders and the regulation of neurotransmitter levels in the brain. Its inhibitory effects on key enzymes involved in neurotransmitter regulation make it a valuable tool for the study of these processes in vitro and in vivo. However, one limitation of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its relatively low potency compared to other compounds with similar activity, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the study of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, including the development of more potent analogs with improved activity and selectivity for specific enzymes. Additionally, the potential therapeutic applications of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation. Finally, the potential anti-inflammatory and antioxidant effects of N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide may have applications in the treatment of a range of inflammatory and oxidative stress-related disorders, and further research in this area is warranted.
Méthodes De Synthèse
N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 4,5-dihydro-1H-1,2,4-triazol-5-one to form 3-chloro-N-(4,5-dihydro-1H-1,2,4-triazol-5-yl)aniline. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, N-(3-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-2-1-3-13(8-12)19-15(21)11-4-6-14(7-5-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLPWNRTLPMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)

![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![1-(2,4-dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5298986.png)
![N-cyclopropyl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5298990.png)

![6-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5299008.png)

![1-(2-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]vinyl 2-bromobenzoate](/img/structure/B5299013.png)

![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)